molecular formula C17H21NO3 B1343573 Ethyl 8-(4-cyanophenyl)-8-oxooctanoate CAS No. 951885-76-0

Ethyl 8-(4-cyanophenyl)-8-oxooctanoate

Cat. No. B1343573
M. Wt: 287.35 g/mol
InChI Key: YWOXXIIYGFLHIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to Ethyl 8-(4-cyanophenyl)-8-oxooctanoate often involves multi-step organic reactions. For example, the synthesis of 3-Ethyl 2-methyl 8-bromo-2-phenyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2,3-dicarboxylate was achieved through an intramolecular cycloaddition reaction, which is a common strategy for constructing complex ring systems . Although the exact synthesis of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate is not detailed, similar synthetic approaches could be employed, such as condensation reactions or functional group transformations.

Molecular Structure Analysis

The molecular structure of compounds with ethoxy and carbonyl groups has been studied using techniques such as X-ray diffraction and NMR spectroscopy. For instance, the molecular structure of 8-ethoxy-4-cyclooctenyltellurium trichloride was determined using X-ray diffraction, revealing its crystal system and cell dimensions . Similarly, the conformational equilibria of 8-alkyl-8,9,10,11-tetrahydro-7H-cycloocta[de]naphthalenes were studied using NMR, which provided insights into the equilibrium between different conformers . These studies suggest that Ethyl 8-(4-cyanophenyl)-8-oxooctanoate could also be analyzed using these techniques to understand its molecular conformation and stability.

Chemical Reactions Analysis

The reactivity of compounds containing ethoxy and carbonyl groups can be inferred from the reactions described in the papers. For example, the TeO2-oxidation of alkenes to alkanediol diacetates and alkanediol monoacetates involves β-chloroalkyltellurium intermediates, which could be related to the reactivity of the ethoxy group in Ethyl 8-(4-cyanophenyl)-8-oxooctanoate . Additionally, the Michael-Aldol condensation used to synthesize ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate indicates the potential for nucleophilic addition and cyclization reactions in compounds with similar functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are often influenced by their molecular structure. For instance, the intermolecular hydrogen bonding observed in ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate contributes to its solid-state structure and could affect its solubility and melting point . Similarly, the conformational preferences of 8-alkyl-8,9,10,11-tetrahydro-7H-cycloocta[de]naphthalenes affect their chemical shifts in NMR spectra, which is a reflection of their electronic environment . These insights can be applied to predict the properties of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate, such as its solubility, boiling point, and reactivity.

Scientific Research Applications

Application in Catalytic Mitsunobu Reactions

  • Scientific Field : Organic Chemistry
  • Summary of Application : “Ethyl 8-(4-cyanophenyl)-8-oxooctanoate” is used as a catalyst in Mitsunobu reactions . These reactions are a type of oxidation-reduction condensation, widely used for the substitution of hydroxyl groups or inversion of the stereochemistry of secondary alcohols .
  • Methods of Application : The compound provides ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine . The aerobic oxidation of ethyl 2-(4-cyanophenyl)hydrazinecarboxylate was completed within 5 hours .
  • Results or Outcomes : The use of atmospheric oxygen as a sacrificial oxidative agent along with the iron catalyst is convenient and safe from the viewpoint of green chemistry . In addition, thermal analysis of the developed Mitsunobu reagents supports sufficient thermal stability compared with typical azo reagents such as diethyl azodicarboxylate (DEAD) .

Application in Synthesis of N-Substituted Ureas

  • Scientific Field : Organic Chemistry
  • Summary of Application : “Ethyl 8-(4-cyanophenyl)-8-oxooctanoate” is used in the synthesis of N-substituted ureas . These are an important class of molecules having diverse chemical and biological properties and hence being extensively employed in chemical, pharmaceutical and agrochemical industries .
  • Methods of Application : The most common method for the synthesis of N-substituted ureas involve the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of corresponding amine with phosgene .

Application in Chiral Selective Reduction

  • Scientific Field : Biochemistry
  • Summary of Application : “Ethyl 8-(4-cyanophenyl)-8-oxooctanoate” is used in chiral selective reduction . This process is important in the synthesis of chiral compounds, which have applications in various fields including pharmaceuticals .
  • Methods of Application : Ketoreductases capable of performing chiral selective reduction in tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate were screened .
  • Results or Outcomes : ES-KRED-213 and KRED-P1-H01 were the best ones for targeted biotransformation . The optimum parameters were 40 °C, pH 7.0 .

Application in Synthesis of Indole Derivatives

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : “Ethyl 8-(4-cyanophenyl)-8-oxooctanoate” can be used in the synthesis of indole derivatives . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which created interest among researchers to synthesize a variety of indole derivatives .
  • Methods of Application : The synthesis of indole derivatives involves various chemical reactions, including cyclocondensation and cyclization .
  • Results or Outcomes : The indole derivatives synthesized have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Application in Synthesis of High-k Dielectric Materials

  • Scientific Field : Material Science
  • Summary of Application : “Ethyl 8-(4-cyanophenyl)-8-oxooctanoate” is used in the synthesis of high-k dielectric materials for organic field effect transistors (OFETs) .
  • Methods of Application : The synthesis involves the reaction of “Ethyl 8-(4-cyanophenyl)-8-oxooctanoate” with other monomers to form copolymers .
  • Results or Outcomes : The synthesized high-k dielectric materials show promising properties for use in OFETs .

Safety And Hazards

The safety data sheet of a similar compound, “Ethyl cyanoacetate”, has been reported . It provides information on handling, storage, and disposal of the compound. It also includes information on its hazards.

Future Directions

The future directions in the research of similar compounds involve the synthesis of new chemical entities in medicinal chemistry. Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities which drew the attention of researchers round the globe to synthesize various oxazole derivatives and screen them for their various biological activities .

properties

IUPAC Name

ethyl 8-(4-cyanophenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-2-21-17(20)8-6-4-3-5-7-16(19)15-11-9-14(13-18)10-12-15/h9-12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOXXIIYGFLHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201292737
Record name Ethyl 4-cyano-η-oxobenzeneoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(4-cyanophenyl)-8-oxooctanoate

CAS RN

951885-76-0
Record name Ethyl 4-cyano-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-cyano-η-oxobenzeneoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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